molecular formula C11H22O2 B3051459 ((Octyloxy)methyl)oxirane CAS No. 3385-66-8

((Octyloxy)methyl)oxirane

Cat. No. B3051459
CAS RN: 3385-66-8
M. Wt: 186.29 g/mol
InChI Key: HRWYHCYGVIJOEC-UHFFFAOYSA-N
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Description

((Octyloxy)methyl)oxirane is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
The exact mass of the compound ((Octyloxy)methyl)oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((Octyloxy)methyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Octyloxy)methyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3385-66-8

Product Name

((Octyloxy)methyl)oxirane

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(octoxymethyl)oxirane

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-12-9-11-10-13-11/h11H,2-10H2,1H3

InChI Key

HRWYHCYGVIJOEC-UHFFFAOYSA-N

SMILES

CCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCOCC1CO1

Other CAS RN

3385-66-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 mL of Catalyst B, 40.0 g of stearyl glycidyl ether (SGE) and 22.8 g of octyl glycidyl ether (OGE) were added to 210 ml of toluene, and a vessel was closed. The polymerization was carried out at 130° C. for 24 hours with stirring. The reaction solution was added to a large amount of acetone containing a small amount of a dilute solution of hydrogen chloride. A precipitated solid was dried under reduced pressure at 80° C. for 24 hours to obtain a poly(stearyl glycidyl ether/octyl glycidyl ether) copolymer. Pale yellow solid. Yield 75%.
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[Compound]
Name
stearyl glycidyl ether
Quantity
40 g
Type
reactant
Reaction Step Two
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22.8 g
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reactant
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Quantity
210 mL
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reactant
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[Compound]
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Octanol (195 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 0.7 g (0.007 mole) of 98% sulfuric acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was then added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 95%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 175 g of octyl glycidyl ether (1,2-epoxy-4-oxadodecane) was obtained (total yield: 95%.).
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195 g
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reactant
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1.02 g
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catalyst
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0.7 g
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catalyst
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92.5 g
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reactant
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Name
raw material
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[Compound]
Name
halohydrin ether
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aqueous solution
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